molecular formula C11H8O4 B2550642 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one CAS No. 182115-55-5

3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one

Cat. No. B2550642
CAS RN: 182115-55-5
M. Wt: 204.181
InChI Key: BGEWTPOASROOHX-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one is a chemical compound with the empirical formula C11H8O4 and a molecular weight of 204.18 . It is a solid substance . The SMILES string representation of this compound is O=C1C2=C(OCC2O)C(C=CC=C3)=C3O1 .


Synthesis Analysis

The synthesis of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones has been studied using different methods . One method that gave the best results involved the treatment of 4-hydroxycoumarin and electron-rich alkenes, which yielded 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones in 36-86% yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 3-Phenyl-4H-furo[3,2-C]chromen-4-one, a furocoumarin containing three fused rings, was found to be perfectly planar . The phenyl substituent forms a dihedral angle of 39.52 degrees with the plane of the tricyclic system .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one was carried out at its longest absorption band (~360 nm) using cyclohexane and acetonitrile as solvents . Different dimeric photoproducts were formed in aerated solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one include its form as a solid . Its IR spectrum shows peaks at 3390, 1683, and 1638 cm-1 . Its 1H NMR spectrum (500 MHz, DMSO-d6) shows peaks at various chemical shifts .

Scientific Research Applications

Antimicrobial Activity

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives are known for their antimicrobial properties . They can inhibit the growth of microorganisms, making them useful in the development of new antimicrobial drugs .

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory activities . This makes them potential candidates for the development of drugs to treat inflammatory diseases .

Antiviral Properties

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives have shown antiviral properties . They could be used in the development of antiviral drugs .

Antibacterial Activity

Preliminary bioassay results indicated that these products have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus . They can potentially act as lead compounds for drug discovery .

DNA Intercalating Agents

These compounds are known to intercalate into DNA . This property can be exploited in the development of drugs that target DNA, such as anticancer drugs .

Fluorescence Emission Spectra and Solvatochromic Effects

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one has been used in the study of fluorescence emission spectra and solvatochromic effects . This could have applications in the field of photophysics and photochemistry .

Synthesis of trans-2,3-dihydrofuran Derivatives

An efficient three-component approach for the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives has been developed using 3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one . This protocol is environmentally favorable because the organic solvent is not required in the reaction process .

Pharmaceutical Research

Due to their particular physiological and biological properties, the stereoselective synthesis of polysubstituted molecules has become significant in the field of pharmaceutical research . 2,3-Dihydrofurans represent an attractive and challenging class of compounds as many of them are critical intermediates for synthesizing several natural products .

Future Directions

The future directions for the study of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one could involve further exploration of its synthesis methods , investigation of its mechanism of action , and evaluation of its potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

3-hydroxy-2,3-dihydrofuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-7-5-14-10-6-3-1-2-4-8(6)15-11(13)9(7)10/h1-4,7,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEWTPOASROOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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